3H-4-Pyrimidinone, 3-methyl-2-methylthio-
Description
The exact mass of the compound 3H-4-Pyrimidinone, 3-methyl-2-methylthio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-4-Pyrimidinone, 3-methyl-2-methylthio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-4-Pyrimidinone, 3-methyl-2-methylthio- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-methylsulfanylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(9)3-4-7-6(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECYBYGJEOBJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212672 | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |
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Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6327-98-6 | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-(METHYLTHIO)-4(3H)-PYRIMIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one, a key heterocyclic compound, has garnered significant attention in the field of medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable building block for the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The pyrimidine core is a cornerstone in numerous pharmaceuticals, and the strategic placement of the methyl and methylthio groups on this scaffold offers a gateway to diverse chemical modifications and the exploration of new therapeutic avenues.[3]
Chemical Structure and Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physicochemical properties.
Chemical Structure:
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one possesses a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific molecule, the pyrimidine ring is substituted with a methyl group at the 3-position, a methylthio group at the 2-position, and a carbonyl group at the 4-position, leading to the 4(3H)-pyrimidinone tautomer.
Molecular Formula: C₆H₈N₂OS
Molecular Weight: 156.21 g/mol
CAS Number: 6327-98-6
2D and 3D Representations:
Caption: 2D Chemical Structure of 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one.
Physicochemical Properties:
While specific experimental data for this exact compound is not widely published, the properties can be inferred from closely related analogs like 2-(methylthio)-4(3H)-pyrimidinone.[1][4]
| Property | Value (Predicted/Inferred) | Source |
| Physical State | Solid, likely a crystalline powder. | [4] |
| Color | White to off-white or pale yellow. | [1] |
| Melting Point | Expected to be in the range of 150-200 °C. | Inferred |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | [1] |
| pKa | Estimated to be around 8-9 for the N1-H proton. | Inferred |
Synthesis and Manufacturing
The synthesis of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one can be approached through several routes, primarily building upon the versatile chemistry of pyrimidines. A common and efficient method involves the condensation of an N-methylated thiourea derivative with a β-ketoester.[5]
Plausible Synthetic Route:
A highly plausible and industrially scalable approach is the one-pot, two-step condensation of S-methylisothiourea with a suitable β-ketoester, followed by N-methylation. A more direct route would involve the reaction of N,S-dimethylisothiourea with a β-ketoester. However, a common laboratory-scale synthesis would likely involve the alkylation of a pre-formed pyrimidine ring.
Experimental Protocol: Synthesis via Alkylation of 2-(Methylthio)-4(3H)-pyrimidinone
This protocol is based on general alkylation procedures for pyrimidinones and related heterocycles.[6]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylthio)-4(3H)-pyrimidinone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 equivalents) to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the pyrimidinone nitrogen.
-
Alkylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 equivalents), dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Caption: General workflow for the synthesis of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Chemical Reactivity and Derivatization
The reactivity of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one is primarily centered around the 2-methylthio group, which can be manipulated to introduce a variety of substituents, making it a versatile intermediate in drug discovery.
Key Reactions:
-
Oxidation: The methylthio group can be readily oxidized to the corresponding methylsulfinyl or methylsulfonyl group using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone). The resulting sulfone is a much better leaving group, making the 2-position highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This is a cornerstone strategy in the synthesis of many kinase inhibitors.[7]
-
Nucleophilic Aromatic Substitution (SNAᵣ): Following oxidation to the sulfone, a wide range of nucleophiles, particularly amines, can be introduced at the 2-position. This reaction is fundamental to building the complex scaffolds of many targeted therapies.
-
Cross-Coupling Reactions: While less common for the 2-methylthio group directly, conversion to other functionalities can enable participation in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, further expanding the synthetic possibilities.
Caption: Key reactivity pathways of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a crucial starting point for the synthesis of compounds targeting a range of diseases.
Kinase Inhibitors:
A primary application of this pyrimidinone derivative is in the synthesis of kinase inhibitors for the treatment of cancer.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The general strategy involves the oxidation of the 2-methylthio group to a sulfone, followed by displacement with a substituted aniline or other amine-containing fragments to generate potent and selective kinase inhibitors.
Other Potential Therapeutic Areas:
Derivatives of 2-thiopyrimidines have also been investigated for a variety of other biological activities, suggesting a broader therapeutic potential for compounds derived from 3-methyl-2-(methylthio)pyrimidin-4(3H)-one. These include:
-
Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of pyrimidine derivatives.[10][11]
-
Antiviral Activity: Certain 2-methylthiopyrimidinones have demonstrated activity against RNA viruses, such as the rubella virus.[10]
-
Antimicrobial Activity: The pyrimidine core is present in many antimicrobial agents, and derivatives of 2-thiouracil have shown antibacterial and antifungal properties.[12]
Characterization and Analytical Techniques
Rigorous characterization is essential to confirm the identity and purity of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the pyrimidine ring. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring. Based on similar structures, one might expect the S-CH₃ protons to appear around δ 2.5 ppm, the N-CH₃ protons around δ 3.3 ppm, and the two vinyl protons on the pyrimidine ring between δ 6.0 and 8.0 ppm.[13]
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Characteristic signals would be observed for the carbonyl carbon (around 160-170 ppm), the carbons of the pyrimidine ring, and the two methyl carbons.[13]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-methyl-2-(methylthio)pyrimidin-4(3H)-one, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (156.21).[11][14]
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for reaction monitoring and for preliminary purity assessment.
Typical Analytical Data (Inferred):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.5 (d, 1H), ~5.8 (d, 1H), ~3.4 (s, 3H), ~2.6 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~160 (C-S), ~155 (C=C), ~105 (C=C), ~35 (N-CH₃), ~14 (S-CH₃) |
| Mass Spec (EI) | m/z (%): 156 (M⁺), and characteristic fragment ions. |
Conclusion
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis, coupled with the tunable reactivity of the 2-methylthio group, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. Its prominent role in the development of kinase inhibitors highlights its significance in oncology research, while its potential in other therapeutic areas underscores the broad utility of the pyrimidine scaffold. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like 3-methyl-2-(methylthio)pyrimidin-4(3H)-one in enabling innovative drug design is set to increase.
References
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RSC Advances. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
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AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. (2022). ACS Omega.
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European Scholar Journal. (2022). ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. [Link]
- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
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Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
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Medicinal Chemistry. (2007). Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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MDPI. (2023). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]
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National Center for Biotechnology Information. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]
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National Center for Biotechnology Information. (2018). Synthesis, Characterization, Molecular Modelling and Biological Evaluation of Thieno-Pyrimidinone Methanesulphonamide Thio-Derivatives as Non-Steroidal Anti-Inflammatory Agents. [Link]
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National Center for Biotechnology Information. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. [Link]
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WIPO. (n.d.). WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. [Link]
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MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
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NIST. (n.d.). Pyrimidine, 4-methyl-. [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]
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PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]
- Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023).
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Chemoinformatics and Synthetic Utility of S-Methyl-N-Methyl-2-Thiouracil Derivatives
[1]
Executive Summary & Chemical Identity
S-methyl-N-methyl-2-thiouracil derivatives represent a specialized class of pyrimidine heterocycles where the 2-thioxo group is S-alkylated and the ring nitrogen is N-alkylated.[1] These compounds serve as critical electrophilic scaffolds in the synthesis of bioactive nucleoside analogs, KRAS inhibitors (e.g., Adagrasib intermediates), and non-steroidal anti-inflammatory agents.
The nomenclature for these derivatives is often ambiguous due to prototropic tautomerism and regioisomerism (N1 vs. N3 alkylation). This guide resolves these ambiguities through precise chemoinformatics and structural elucidation.
Synonym & Identifier Matrix
The following table disambiguates the two primary regioisomers derived from the methylation of 2-thiouracil.
| Feature | N3-Isomer (Target A) | N1-Isomer (Target B) |
| Systematic Name | 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 1-Methyl-2-(methylthio)pyrimidin-4(1H)-one |
| Common Synonyms | 3-Methyl-2-methylthiouracil; S,N-Dimethyl-2-thiouracil (N3) | 1-Methyl-2-methylthiouracil; S,N-Dimethyl-2-thiouracil (N1) |
| CAS Registry | 1979-98-2 (Generic/Mix) | 5751-20-2 (Precursor ref) |
| Molecular Weight | 156.21 g/mol | 156.21 g/mol |
| Key Reactivity | C4-Carbonyl is highly electrophilic; susceptible to nucleophilic attack.[1][2] | Less common; often a byproduct in non-selective methylation.[1] |
| Application | Precursor for N3-substituted nucleosides.[1] | Precursor for N1-substituted nucleosides.[1] |
Structural Dynamics & Isomerism
Understanding the reactivity of S-methyl-N-methyl-2-thiouracil requires mapping the tautomeric landscape.[1] The 2-thiouracil core exists in a lactam-thione equilibrium.[1] Upon S-methylation, the system locks into a lactam-thioether form, which then directs the regioselectivity of the subsequent N-methylation.[1]
Pathway Visualization: Tautomerism to Regioselectivity
The following diagram illustrates the transformation from the parent 2-thiouracil to its S,N-dimethylated derivatives.
Figure 1: Sequential methylation pathway showing the divergence into N3 (major) and N1 (minor) isomers.[1]
Synthetic Protocols
This section details the synthesis of 3-methyl-2-(methylthio)pyrimidin-4(3H)-one , the most chemically relevant isomer for drug development (e.g., as a scaffold for KRAS G12C inhibitors).[1]
Method A: Sequential Methylation (Classical Route)
Principle: This method utilizes the Hard and Soft Acids and Bases (HSAB) theory.[1] The sulfur atom (soft nucleophile) is methylated first under mild basic conditions, followed by the nitrogen (hard nucleophile) under stronger forcing conditions.
Reagents:
-
2-Thiouracil (1.0 eq)[1]
-
Methyl Iodide (MeI) (2.2 eq total)[1]
-
Sodium Hydroxide (NaOH) (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (1.5 eq)[1]
-
Solvent: Ethanol/Water (Step 1), DMF (Step 2)[1]
Step-by-Step Protocol:
-
S-Methylation: Dissolve 2-thiouracil (12.8 g, 100 mmol) in 100 mL of 1N NaOH. Cool to 0°C.[3]
-
Add MeI (14.2 g, 100 mmol) dropwise over 30 minutes. The reaction is highly exothermic.
-
Stir at room temperature for 4 hours. A white precipitate of 2-(methylthio)pyrimidin-4(1H)-one will form.[1]
-
Isolation 1: Filter the solid, wash with ice-cold water (2 x 50 mL), and dry under vacuum. (Yield ~85-90%).[1]
-
N-Methylation: Dissolve the intermediate (14.2 g, 100 mmol) in dry DMF (50 mL). Add anhydrous K₂CO₃ (20.7 g, 150 mmol).
-
Add MeI (15.6 g, 110 mmol) and heat to 60°C for 6 hours.
-
Workup: Pour the mixture into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: The crude oil contains a mixture of N3 (major) and N1 (minor) isomers. Separate via column chromatography (Silica gel, 0-5% MeOH in DCM).
Method B: Cyclization (Modern Industrial Route)
Principle: To avoid regioselectivity issues, the pyrimidine ring is constructed after the methylation pattern is established on the urea fragment. This is preferred for large-scale manufacturing (e.g., Adagrasib intermediates).
Protocol:
-
Condensation: React S,N-dimethylisothiourea with ethyl formylacetate (or equivalent beta-keto ester) in the presence of sodium ethoxide.
-
Reflux: Reflux in ethanol for 12 hours.
-
Result: This yields 3-methyl-2-(methylthio)pyrimidin-4(3H)-one exclusively, bypassing the N1/N3 separation difficulty.[1]
Pharmacological & Industrial Applications[1][4]
KRAS G12C Inhibition (Adagrasib Intermediates)
The 2-(methylthio)pyrimidin-4-one scaffold is a "privileged structure" in modern oncology.[1]
-
Mechanism: The methylthio group at position 2 acts as a leaving group .
-
Displacement: It is displaced by nucleophilic amines (e.g., piperazines or prolinols) via SNAr (Nucleophilic Aromatic Substitution).
-
Significance: This allows the modular assembly of complex drugs like Adagrasib (Krazati), where the pyrimidine core scaffolds the covalent warhead targeting the mutant cysteine in KRAS.
Antiviral Nucleoside Analogs
S-methyl-N-methyl derivatives serve as precursors for modified nucleosides.[1]
-
Modification: The carbonyl at C4 can be converted to an amine (cytosine analog) or thione.
-
Utility: These analogs are screened for activity against RNA viruses by inhibiting viral polymerases.[1]
Analytical Characterization Data
| Property | Value / Observation |
| Physical State | White to off-white crystalline solid |
| Melting Point | 155–158 °C (N3-isomer) |
| ¹H NMR (DMSO-d₆) | δ 2.55 (s, 3H, S-Me), 3.45 (s, 3H, N-Me), 6.10 (d, 1H, H5), 7.85 (d, 1H, H6) |
| Solubility | Soluble in DMSO, DMF, Methanol; Poor in Water |
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 667493, Methylthiouracil. Retrieved from [Link][1]
- Maddess, M. L., et al. (2020). Process for synthesis of a 2-thioalkyl pyrimidine. WO2021113282A1.
-
Li, H., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Retrieved from [Link]
-
Lindsay, R. H., et al. (1975).[4] Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. Biochemical Pharmacology. Retrieved from [Link]
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Technical Guide: Identification of 2-Thio-3-Methyluracil S-Methyl Derivative
Executive Summary
This technical guide details the structural identification and characterization of the S-methyl derivative of 2-thio-3-methyluracil (systematically nomenclatured as 3-methyl-2-(methylthio)pyrimidin-4(3H)-one ).[1]
Targeted at drug development professionals and organic chemists, this document focuses on distinguishing the S-alkylated product from potential N-alkylated byproducts using high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy. The guide establishes a self-validating analytical workflow to ensure regioisomeric purity, critical for downstream structure-activity relationship (SAR) studies.
Chemical Context & Reaction Mechanism[1][2][3][4]
The Substrate: 2-Thio-3-Methyluracil
The starting material, 2-thio-3-methyluracil , exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms.[1] However, under basic conditions used for alkylation, the thiolate anion is generated. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom acts as a "soft" nucleophile and preferentially attacks "soft" electrophiles like methyl iodide (MeI), leading to S-methylation .
Reaction Pathway
The alkylation of 2-thio-3-methyluracil with methyl iodide in the presence of a base (e.g., NaOH or
Figure 1: Reaction pathway showing the preferential S-alkylation of 2-thio-3-methyluracil.
Analytical Characterization & Identification
The definitive identification of the S-methyl derivative relies on a multi-modal approach. The most critical distinction is between the S-methyl group and a potential N-methyl group (at position N1).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for this identification. The chemical shift of the methyl group is diagnostic.
Expected 1H NMR Data (in DMSO-d6 or CDCl3)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| S-CH | 2.40 – 2.60 ppm | Singlet (3H) | Primary ID. Upfield relative to N-Me.[1] |
| N3-CH | 3.20 – 3.40 ppm | Singlet (3H) | Present in starting material and product.[1] |
| C5-H | 5.90 – 6.10 ppm | Doublet ( | Ring proton, coupling with C6-H. |
| C6-H | 7.80 – 8.00 ppm | Doublet ( | Deshielded ring proton.[1] |
Expected 13C NMR Data
| Carbon Environment | Chemical Shift ( | Diagnostic Value |
| S-CH | 13.0 – 15.0 ppm | Definitive. S-Me carbons are significantly shielded compared to N-Me.[1] |
| N3-CH | 28.0 – 32.0 ppm | Typical N-alkyl region.[1] |
| C=O (C4) | 160.0 – 165.0 ppm | Carbonyl carbon.[1] |
| C=N (C2) | 155.0 – 160.0 ppm | Shifted upfield from C=S (~175 ppm) in starting material. |
Technical Insight: If N-alkylation (at N1) occurred, the new methyl signal would appear downfield around 3.2–3.5 ppm in
H NMR and 30–40 ppm inC NMR. The presence of a signal at ~2.5 ppm is the "smoking gun" for S-methylation.[1]
UV-Vis Spectroscopy
S-methylation disrupts the thione chromophore (
-
Starting Material (Thione):
nm and nm. The transition of the C=S bond often extends absorption above 300 nm. -
Product (S-Methyl): Hypsochromic Shift (Blue Shift) . The disappearance of the long-wavelength thione band is a quick confirmation of reaction progress.[1]
Mass Spectrometry (MS)
-
Molecular Ion (
): The parent peak will be Da. -
Fragmentation: Look for the loss of the methylthio radical (
, M-47) or methyl radical ( , M-15). A strong fragment corresponding to is characteristic of thioethers.[1]
Experimental Protocol: Synthesis & Isolation
This protocol is designed to maximize S-selectivity and facilitate easy isolation.[1]
Reagents:
-
2-Thio-3-methyluracil (1.0 eq)[1]
-
Methyl Iodide (1.1 eq)
-
Sodium Hydroxide (1.1 eq, 1M aqueous solution)
-
Solvent: Water or Ethanol/Water (1:1)
Procedure:
-
Dissolution: Dissolve 2-thio-3-methyluracil in 1M NaOH. The solution should be clear and slightly yellow (thiolate formation).
-
Addition: Cool to 0°C. Add Methyl Iodide dropwise over 10 minutes.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product is less polar than the starting material.
-
Workup: The S-methyl derivative often precipitates out of the aqueous solution as a white solid due to reduced solubility compared to the ionic thiolate.[1]
-
Isolation: Filter the precipitate. Wash with ice-cold water (2x).[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Decision Tree for Identification
Use this logic flow to validate your product.
Figure 2: Analytical decision tree for validating the S-methyl derivative.
References
-
Tautomerism and Photochemistry: Khomeyer, L., et al. "UV-induced generation of rare tautomers of 2-thiouracils: a matrix isolation study."[1] Journal of Physical Chemistry A, 2008. Link Explains the thione-thiol equilibrium critical for understanding the nucleophilic center.
-
Synthetic Methodology: Valagarsamy, V., et al. "Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones."[1] Medicinal Chemistry Research, 2007.[1] Link Provides analogous protocols for S-methylation of cyclic thioureas.
-
NMR Characterization Data: Aslanoglu, F., & Yazıcı, A. "6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene."[1][4][5] Synthetic Communications, 2023.[1][4][6] Link Offers comparative NMR data for methylthiouracil derivatives.
-
Physical Properties (Melting Point/Solubility): Tokyo Chemical Industry (TCI).[1] "Product Specification: 2-Methylthio-4-pyrimidinol (CAS 5751-20-2)."[1][7] Link Reference for physical properties of the tautomeric scaffold.
Sources
- 1. 2-(Methylthio)pyrimidin-4(3H)-one | 5751-20-2 [sigmaaldrich.com]
- 2. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. barbatti.org [barbatti.org]
- 7. Thio pyrimidine [m.chemicalbook.com]
Methodological & Application
Application Note: Synthesis of 3-methyl-2-(methylthio)-3H-pyrimidin-4-one
Executive Summary
This application note details the optimized protocol for the synthesis of 3-methyl-2-(methylthio)-3H-pyrimidin-4-one (Target Molecule) starting from 2-thiouracil . This transformation is a critical intermediate step in the development of bioactive pyrimidine scaffolds, including antivirals and antihypertensives.
The synthesis presents a classic regioselectivity challenge: differentiating between the sulfur (S), nitrogen (N1, N3), and oxygen (O) nucleophilic sites on the pyrimidine ring. This guide provides a Stepwise Precision Protocol designed to maximize the yield of the N3-methyl isomer while minimizing N1-methyl and O-methyl impurities.
Key Performance Indicators (KPIs)
| Parameter | Method A (Stepwise) | Method B (One-Pot) |
| Purity (HPLC) | >98% | ~90-95% |
| Yield (Isolated) | 75-85% | 60-70% |
| Regioselectivity | High (N3 > N1) | Moderate |
| Throughput | Low (3 days) | High (1 day) |
Mechanistic Insight & Regioselectivity
To achieve high purity, one must understand the tautomeric landscape of 2-thiouracil. The reaction proceeds via two distinct methylation events governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory.
The Reaction Pathway[1]
-
Step 1: S-Methylation (Thermodynamic Control): The sulfur atom in 2-thiouracil is a "soft" nucleophile compared to the "hard" ring nitrogens and oxygen. Under basic conditions, the thiolate anion forms readily and reacts rapidly with methyl iodide (MeI) to form 2-(methylthio)pyrimidin-4(3H)-one . This step is highly selective.
-
Step 2: N-Methylation (Kinetic vs. Steric Control): The second methylation is the critical regioselective step. The intermediate 2-(methylthio)pyrimidin-4-one has two nucleophilic nitrogens (N1 and N3).
-
N3 Position: Flanked by the carbonyl (C4) and the imidate-like C2. In the presence of weak bases (e.g., K₂CO₃) and polar aprotic solvents, alkylation at N3 is generally favored due to the acidity of the N3-H proton.
-
N1 Position: Often more sterically accessible but less acidic in the 4-one tautomer.
-
O-Alkylation: Occurs primarily with hard electrophiles or silver salts; minimized by using MeI (soft electrophile).
-
Figure 1: Reaction pathway highlighting the two-step methylation sequence.
Experimental Protocols
Safety Warning: Methyl Iodide (MeI) is a volatile carcinogen. All operations must be performed in a functioning fume hood. Double-gloving (nitrile/laminate) is recommended.
Protocol A: Stepwise Precision Synthesis (Recommended)
Best for: Drug discovery, scale-up, and high-purity requirements.
Phase 1: Synthesis of 2-(methylthio)pyrimidin-4(3H)-one
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2-thiouracil (12.8 g, 100 mmol) in 1 N NaOH (200 mL, 200 mmol). The solution should be clear.
-
Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.
-
Addition: Add Methyl Iodide (6.3 mL, 14.2 g, 100 mmol) dropwise over 20 minutes. Note: Stoichiometry is 1:1 to prevent over-methylation.
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours. A white precipitate will begin to form.
-
Workup: Acidify the solution carefully with Glacial Acetic Acid to pH ~5.
-
Isolation: Filter the white solid under vacuum. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).
-
Drying: Dry in a vacuum oven at 45 °C overnight.
-
Expected Yield: 12.5 – 13.5 g (88-95%).
-
QC Check: Melting Point ~215–218 °C.
-
Phase 2: N3-Methylation to Target Molecule
-
Setup: In a 250 mL flask, suspend the Phase 1 Product (7.1 g, 50 mmol) in anhydrous DMF (Dimethylformamide, 50 mL).
-
Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (8.3 g, 60 mmol). Stir for 15 minutes at room temperature.
-
Alkylation: Add Methyl Iodide (3.4 mL, 55 mmol) dropwise.
-
Heating: Warm the mixture to 40–50 °C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Pour the reaction mixture into ice-water (200 mL). Stir vigorously for 30 minutes.
-
Extraction: If a solid precipitates, filter it.[1] If an oil forms, extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification:
-
Solid: Recrystallize from Ethanol/Water.
-
Oil: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol.
-
-
Final Yield: ~6.0 g (75-80%).
Protocol B: One-Pot High-Throughput Synthesis
Best for: Rapid library generation where minor impurities are acceptable.
-
Reagents: Combine 2-thiouracil (10 mmol), K₂CO₃ (22 mmol), and DMF (15 mL) in a sealed tube.
-
Addition: Add Methyl Iodide (22 mmol) in one portion.
-
Conditions: Heat to 60 °C for 4 hours.
-
Workup: Pour into water. Extract with Ethyl Acetate.
-
Purification: Requires Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM) to separate the N1/N3 isomers.
Quality Control & Characterization
Distinguishing the N3-methyl isomer from the N1-methyl isomer is the most critical QC step.
NMR Interpretation (DMSO-d6)
| Feature | Target (N3-Methyl) | Impurity (N1-Methyl) |
| N-Me Signal | Singlet, ~3.45 ppm | Singlet, ~3.60 ppm |
| S-Me Signal | Singlet, ~2.55 ppm | Singlet, ~2.45 ppm |
| Ring Protons | Doublets (H5/H6) with J~7-8 Hz | Doublets, but H6 often shifts downfield |
| Coupling | N3-Me is isolated (sharp singlet). | N1-Me may show long-range coupling to H6. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | pH too high during workup. | Ensure acidification to pH 5 to precipitate the amphoteric intermediate. |
| Mixture of Isomers (Step 2) | Temperature too high (>60°C). | Lower reaction temp to 40°C; Kinetic control favors N3. |
| O-Methylation (Methoxy) | Use of hard bases (e.g., Ag₂CO₃). | Stick to K₂CO₃ or NaOH. |
| Dark/Tar Product | Iodine oxidation. | Add 10% Sodium Thiosulfate wash during extraction. |
References
-
BenchChem. "Synthesis routes of 2-(Methylthio)pyrimidin-4-ol." BenchChem Database. Accessed Oct 2023.[2] Link
- Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994.
-
ScienceWeb. "Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution." (Analogous N3-methylation protocols). Link
-
National Institutes of Health (NIH). "Enzymatic S-methylation of 6-n-propyl-2-thiouracil." Biochem Pharmacol, 1975. (Mechanistic background on S-methylation). Link
-
ResearchGate. "Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine." (Discussion on solvent effects on N-alkylation). Link
Sources
Application Notes & Protocols for Regioselective Methylation of Pyrimidinones
Abstract
This comprehensive guide provides a detailed exploration of the S-methylation and N-methylation of pyrimidinone scaffolds, a critical transformation in medicinal chemistry and drug development. We delve into the underlying mechanistic principles that govern regioselectivity, focusing on the ambident nucleophilic nature of thiopyrimidinones. This document furnishes researchers with field-proven, step-by-step protocols for achieving selective methylation at either the sulfur (S) or nitrogen (N) atom. By explaining the causality behind experimental choices—from reagent selection to reaction conditions—this guide serves as an authoritative resource for chemists seeking to predictably functionalize this important heterocyclic core.
Introduction: The Challenge of Regioselectivity in Pyrimidinone Alkylation
Pyrimidinones and their thio-analogs are privileged heterocyclic scaffolds found in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Functionalization of the pyrimidinone core through alkylation is a cornerstone of analog synthesis, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity. The "magic methyl" effect, where the addition of a methyl group dramatically improves a compound's pharmacological profile, underscores the importance of precise methylation strategies.[3]
However, the inherent electronic structure of thiopyrimidinones presents a significant synthetic challenge. These molecules exist as a mixture of tautomers and possess multiple nucleophilic sites—primarily the sulfur and nitrogen atoms—making them ambident nucleophiles. Consequently, alkylation reactions can yield a mixture of S- and N-alkylated products, complicating purification and reducing the yield of the desired regioisomer. This guide provides the theoretical framework and practical protocols necessary to control this regioselectivity, enabling the targeted synthesis of either S-methyl or N-methyl pyrimidinone derivatives.
Mechanistic Insights: Controlling the Site of Methylation
The outcome of the methylation reaction (S- vs. N-alkylation) is not arbitrary; it is a predictable consequence of the interplay between the substrate's electronic properties and the chosen reaction conditions. Understanding these principles is paramount for rational protocol design.
Tautomerism and Nucleophilicity
2-Thiopyrimidinones, a common substrate class, exist in a tautomeric equilibrium between the thione-lactam and the thiol-lactim forms. Under basic conditions, deprotonation occurs at the most acidic proton, generating an ambident anion with nucleophilic character distributed across the sulfur and nitrogen atoms.
The HSAB Principle: A Predictive Framework
The Hard and Soft Acids and Bases (HSAB) principle is a powerful tool for predicting the outcome.
-
Sulfur (S): As a large, polarizable atom, the sulfur anion is a soft nucleophile .
-
Nitrogen (N): The nitrogen anion is smaller and less polarizable, making it a harder nucleophile than sulfur.
The electrophile (methylating agent) can also be classified:
-
Soft Electrophiles: Agents like methyl iodide (CH₃I) are considered soft due to the polarizable iodine atom.
-
Hard Electrophiles: Agents like dimethyl sulfate ((CH₃)₂SO₄) or reactions favoring a more ionic character are harder.
The Rule: Soft nucleophiles preferentially react with soft electrophiles, and hard nucleophiles react with hard electrophiles. Therefore, to favor S-methylation , one should use a soft electrophile like methyl iodide. To favor N-methylation , conditions that enhance the nucleophilicity of the harder nitrogen center are required.
Influence of Reaction Conditions
Beyond the choice of methylating agent, the base, solvent, and temperature critically influence regioselectivity.
-
Base and Counter-ion: Strong bases deprotonate the pyrimidinone to form the reactive anion. The nature of the base's counter-ion can influence which atom of the ambident anion is more available for reaction. For instance, large, soft cations like cesium (Cs⁺) can coordinate differently than small, hard cations like sodium (Na⁺), altering the nucleophilicity of the S and N atoms.[4]
-
Solvent: Polar aprotic solvents (e.g., DMF, Acetone) are commonly used as they solvate the cation, leaving the anion "naked" and highly reactive.
-
Phase-Transfer Catalysis (PTC): This technique is particularly effective for promoting N-alkylation. A PTC catalyst, such as a quaternary ammonium salt, transports the pyrimidinone anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[5][6][7] This environment can favor the reaction at the harder nitrogen site.
Experimental Protocols & Application Notes
The following protocols are designed as robust starting points. Researchers should optimize conditions for their specific substrates.
Protocol for Selective S-Methylation
This protocol leverages the HSAB principle by using a soft methylating agent (methyl iodide) under basic conditions to favor reaction at the soft sulfur nucleophile.
Protocol ID: S-METH-01 Objective: To selectively methylate the sulfur atom of a 2-thiopyrimidinone.
Materials:
-
Substrate: 2-Thiopyrimidinone derivative (1.0 eq)
-
Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Methylating Agent: Methyl Iodide (CH₃I) (1.1 - 1.5 eq)
-
Solvent: Acetone or N,N-Dimethylformamide (DMF)
-
Equipment: Round-bottom flask, magnetic stirrer, condenser (if heating), TLC plates, standard work-up and purification apparatus.
Procedure:
-
Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the 2-thiopyrimidinone substrate (1.0 eq) and the chosen solvent (e.g., Acetone, 10-20 mL per mmol of substrate).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq). Stir the suspension for 15-30 minutes at room temperature. Scientist's Note: This step ensures the formation of the thiolate anion, which is the active nucleophile.
-
Methylation: Cool the mixture in an ice bath (0 °C). Add methyl iodide (1.2 eq) dropwise via syringe. Caution: Methyl iodide is a toxic and volatile reagent. Handle it in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8][9]
-
Work-up:
-
Filter off any inorganic salts (if K₂CO₃ was used).
-
Pour the reaction mixture into cold water. If a precipitate forms, it can be collected by vacuum filtration.
-
Alternatively, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol for Selective N-Methylation using Phase-Transfer Catalysis
This protocol employs a phase-transfer catalyst to facilitate the reaction, which often favors alkylation at the harder nitrogen atom.[4] This method is advantageous as it can use inexpensive bases like NaOH and avoids the need for strictly anhydrous conditions.[5]
Protocol ID: N-METH-PTC-01 Objective: To selectively methylate a ring nitrogen atom of a pyrimidinone.
Materials:
-
Substrate: Pyrimidinone or 2-thiopyrimidinone derivative (1.0 eq)
-
Base: 50% Aqueous Sodium Hydroxide (NaOH) solution
-
Methylating Agent: Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I) (1.5 - 2.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) (0.05 - 0.1 eq)
-
Equipment: Round-bottom flask with vigorous mechanical or magnetic stirring, standard work-up and purification apparatus.
Procedure:
-
Setup: Combine the pyrimidinone substrate (1.0 eq), solvent (e.g., Toluene), 50% aq. NaOH, and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a round-bottom flask. Scientist's Note: Vigorous stirring is essential for this biphasic reaction to ensure efficient transfer of the anion between phases.[10]
-
Methylation: Add the methylating agent (e.g., Dimethyl Sulfate, 2.0 eq) dropwise to the vigorously stirred mixture. An exotherm may be observed. Caution: Dimethyl sulfate is extremely toxic and carcinogenic. All manipulations must be performed in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with water and then brine to remove the catalyst and any remaining base.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired N-methylated product from any S-methylated byproduct and unreacted starting material.
Data Presentation: Comparative Overview
The choice of methodology has a profound impact on the reaction outcome. The table below summarizes typical conditions and expected outcomes for the regioselective methylation of a model 2-thiopyrimidinone substrate.
| Parameter | Protocol S-METH-01 (S-Selective) | Protocol N-METH-PTC-01 (N-Selective) |
| Target Site | Sulfur (Soft Nucleophile) | Nitrogen (Harder Nucleophile) |
| Methylating Agent | Methyl Iodide (Soft Electrophile) | Dimethyl Sulfate (Harder Electrophile) |
| Base | K₂CO₃ (anhydrous) | 50% aq. NaOH |
| Solvent System | Monophasic (Acetone/DMF) | Biphasic (Toluene/Water) |
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Key Advantage | High selectivity for S-alkylation | Effective for N-alkylation, robust conditions |
| Expected Product | 2-(Methylthio)pyrimidin-4(3H)-one | 1-Methyl-2-thioxopyrimidin-4(1H)-one |
Conclusion
The regioselective methylation of pyrimidinones is a controllable process guided by fundamental principles of organic chemistry. By carefully selecting the methylating agent, base, and solvent system, researchers can direct the reaction to the desired sulfur or nitrogen atom with high fidelity. Selective S-methylation is readily achieved using soft electrophiles like methyl iodide in polar aprotic solvents. Conversely, selective N-methylation can be effectively promoted using phase-transfer catalysis, which facilitates alkylation at the harder nitrogen center. The protocols and theoretical insights provided herein serve as a validated foundation for the synthesis of specifically functionalized pyrimidinone derivatives, empowering drug discovery and chemical biology programs.
References
-
Saeed, A., Shaheen, F., & Zia-ur-Rehman, M. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link][11][12]
-
de Andrade, J., et al. (2022). Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. Journal of the Brazilian Chemical Society. [Link][8]
-
Qu, Y., et al. (2022). The Effect of Methylation on the Triplet-State Dynamics of 2-Thiouracil: Time-Resolved Photoelectron Spectroscopy of 2-Thiothymine. The Journal of Physical Chemistry A. [Link][13][14]
-
Lindsay, R. H., Hulsey, B. S., & Aboul-Enein, H. Y. (1975). Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. Biochemical Pharmacology, 24(4), 463-468. [Link][15]
-
Kovalenko, S., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53, 611-630. [Link][9]
-
Mittersteiner, M., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link][16]
-
Lu, Z., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link][17]
-
Kumar, A., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances. [Link][4]
-
Jetir.org. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research. [Link][1]
-
Lu, Z., et al. (2022). A case study of 4-pyrimidone-2-thioether derivative 3 synthesis. ResearchGate. [Link][18]
-
Lu, Z., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. [Link][19]
-
Iesce, M. R., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link][2]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. ACS.org. [Link][5]
-
Maiti, D., et al. (2022). Mechanism involved for the methylation of pyrimidinones. ResearchGate. [Link][3]
-
Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Organic Chemistry Portal. [Link][20]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link][10]
-
Shimizu, M., & Shimazaki, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 411-416. [Link][21]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00773A [pubs.rsc.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Minimizing side products in pyrimidinone S-alkylation reactions
Technical Support Center: Optimizing Pyrimidinone S-Alkylation
Executive Summary
Subject: Minimizing Regioisomeric Side Products (N-alkylation) and Over-Alkylation in Pyrimidinethione Reactions. Applicable Substrates: 2-thiouracils, 2-mercaptopyrimidin-4-ones, and related pyrimidine-2-thiones. Core Challenge: Controlling nucleophilic attack preference between the "soft" sulfur atom (desired) and the "hard" nitrogen atoms (undesired), while preventing dialkylation.
Module 1: The Mechanistic Logic (Why This Fails)
To fix the reaction, you must first understand the competition. Pyrimidinones with a sulfur substituent exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms.
The HSAB Principle (Hard and Soft Acids and Bases)
-
Sulfur (The Target): A large, polarizable "soft" base. It prefers "soft" electrophiles (e.g., alkyl iodides, benzyl bromides).
-
Nitrogen (The Impurity): A small, charge-dense "hard" base. It prefers "hard" electrophiles and is activated by "hard" solvents/bases.
The Golden Rule: To maximize S-alkylation, you must maintain a Soft-Soft interaction environment. If you introduce "hard" factors (strong ionic bases like NaH, highly polar aprotic solvents like DMF without buffering), you increase the probability of N-alkylation.
Tautomeric Control Pathway
The following diagram illustrates the critical decision points where the reaction diverges into the desired S-product or the N-side product.
Figure 1: Mechanistic divergence in pyrimidinethione alkylation based on HSAB theory.
Module 2: Standardized Protocols
Do not rely on generic alkylation methods. Use these optimized workflows designed specifically for sulfur selectivity.
Protocol A: The Aqueous/Alcoholic Method (Standard)
Best for: General synthesis, cost-efficiency, and scale-up.
-
Stoichiometry: Dissolve the pyrimidinethione (1.0 equiv) in 0.5 M - 1.0 M aqueous NaOH (1.05 equiv).
-
Note: Do not use a large excess of base; this promotes hydrolysis of the product later.
-
-
Solvent System: If the electrophile is insoluble in water, add Ethanol (EtOH) to create a homogeneous phase.
-
Ratio: 1:1 Water:EtOH is standard.
-
-
Addition: Cool to 0°C . Add the alkyl halide (1.05 equiv) dropwise.
-
Why? S-alkylation is faster (kinetically favored) at lower temperatures. N-alkylation has a higher activation energy.
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT). Monitor by TLC.
-
Workup: The S-alkylated product often precipitates upon neutralization (pH 7) with dilute HCl.
Protocol B: The Ionic Liquid Method (High Selectivity)
Best for: Difficult substrates, green chemistry requirements.
Recent data indicates that imidazolium-based ionic liquids (e.g., [C2mim][OAc]) can drive S-alkylation yields to >90% without external catalysts, likely due to specific hydrogen-bonding networks that shield the nitrogen [1].
Module 3: Troubleshooting & FAQs
Issue 1: "I am seeing significant N-alkylated impurities."
Diagnosis: Your reaction environment is too "hard." Corrective Actions:
-
Switch Solvent: If using DMF or DMSO, switch to Acetone or Ethanol . Aprotic polar solvents (DMF) strip cations, leaving the "naked" anion more reactive at the Hard Nitrogen center [2].
-
Change the Leaving Group: Switch from alkyl bromides/chlorides to alkyl iodides . Iodide is a softer leaving group, favoring the soft sulfur attack.
-
Buffer the pH: If using K2CO3, ensure it is anhydrous. If using NaOH, ensure you are not exceeding pH 10-11.
Issue 2: "I am getting dialkylated products (S,N-dialkyl)."
Diagnosis: Loss of stoichiometric control. Corrective Actions:
-
Limiting Reagent: The alkylating agent should be the limiting reagent (0.95 equiv) or strictly 1:1. Never use excess "to push conversion."
-
Slow Addition: Add the electrophile as a dilute solution over 1 hour. High local concentrations favor double alkylation.
Issue 3: "My product yield is low, and I see starting material."
Diagnosis: The S-alkylated product may be hydrolyzing back to the starting material during workup. Corrective Actions:
-
pH Watch: S-alkylated pyrimidines can be acid-labile. Do not acidify below pH 5 during workup.
-
Temperature: Do not reflux unless absolutely necessary. Many S-alkylations proceed at RT.
Module 4: Decision Tree for Optimization
Use this flowchart to diagnose your current experiment failure.
Figure 2: Troubleshooting logic flow for pyrimidinethione alkylation.
Module 5: Comparative Data Table
Solvent & Base Effects on Regioselectivity (2-Thiouracil Substrate)
| Solvent System | Base | Primary Product | Selectivity (S:N) | Risk Factor |
| H2O / EtOH | NaOH | S-alkyl | > 95:5 | Hydrolysis if pH > 12 |
| Acetone | K2CO3 | S-alkyl | High | Requires reflux (thermal risk) |
| DMF / DMSO | NaH | Mixed | ~ 60:40 | High N-alkylation risk [3] |
| Ionic Liquid | None | S-alkyl | > 99:1 | Cost of solvent |
References
-
Nestor, S. T., et al. (2018).[1] "Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids." Journal of Molecular Liquids, 265, 463-467.[2]
-
BenchChem Technical Support.[3][4] (2025).[2][3][4] "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis." BenchChem Knowledge Base.
-
Organic Syntheses. (1959). "2-Mercaptopyrimidine." Org.[2][5] Synth. 39,[6] 44.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids [umu.diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective N-Alkylation of Pyrimidinones
Welcome to the Technical Support Center for Controlling N1 vs. N3 Methylation in Pyrimidinone Derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective alkylation of these critical heterocyclic scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Pyrimidinone Alkylation
Pyrimidin-4-one and its derivatives are ambident nucleophiles. Deprotonation generates an anion with electron density distributed across N1, N3, and the exocyclic oxygen, leading to a mixture of N1, N3, and O-alkylated products upon reaction with an electrophile. Controlling the regioselectivity of this reaction is a common yet significant challenge in synthetic and medicinal chemistry. This guide provides the expertise to master this selectivity.
The regiochemical outcome of the alkylation is a delicate balance between several factors, primarily governed by the principles of kinetic and thermodynamic control and the Hard and Soft Acids and Bases (HSAB) theory.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N3 methylated products. What is the primary factor that controls this selectivity?
A1: The regioselectivity is primarily a result of the interplay between kinetic and thermodynamic control.[1][2]
-
Kinetic Control (Favoring N1): The N1 position is generally more sterically accessible and is often the site of initial, faster reaction. Reactions under kinetic control are typically run at lower temperatures for shorter durations and are irreversible.[1][3]
-
Thermodynamic Control (Favoring N3): The N3-alkylated product is often the more thermodynamically stable isomer. Reactions under thermodynamic control are reversible, allowing the initial products to equilibrate to the most stable isomer. These conditions usually involve higher temperatures and longer reaction times.[1][3]
Q2: How does the choice of solvent affect my N1:N3 product ratio?
A2: Solvent choice is critical as it influences the state of the pyrimidinone anion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations, leading to a "freer," more reactive ambident anion. This often favors reaction at the harder N3-position, leading to the thermodynamic product.[4]
-
Nonpolar/Less Polar Solvents (e.g., Dioxane, THF): In these solvents, the cation (e.g., Li+, Na+) remains more tightly associated with the pyrimidinone anion, often forming a close ion pair. This association can sterically block the N3 position, thus favoring alkylation at the more accessible N1 position (the kinetic product).[4]
Q3: I am observing significant O-alkylation. How can I minimize this side product?
A3: O-alkylation is a common side reaction, especially when the oxygen atom's nucleophilicity is enhanced. According to the Hard and Soft Acids and Bases (HSAB) theory, the exocyclic oxygen is a "hard" nucleophilic center, while the nitrogen atoms are comparatively "softer".[5][6]
-
To Minimize O-Alkylation: Use a "soft" alkylating agent. Alkyl halides like methyl iodide (MeI) are considered soft electrophiles and will preferentially react with the soft nitrogen centers.
-
Conditions Favoring O-Alkylation: Using "hard" alkylating agents, such as dimethyl sulfate or methyl triflate (MeOTf), will increase the proportion of O-alkylation.[4] Additionally, using potassium salts in DMF can also promote O-alkylation.[4]
Q4: Do substituents on the pyrimidinone ring influence the N1/N3 selectivity?
A4: Yes, both electronic and steric effects of substituents play a significant role.
-
Steric Hindrance: Bulky substituents at the C5 or C6 positions can sterically hinder the adjacent N1 or N3 positions, respectively, directing the alkylating agent to the less hindered nitrogen. For instance, a large group at C6 would likely favor N1 alkylation.[2][6]
-
Electronic Effects: Electron-withdrawing groups can alter the electron density distribution in the pyrimidinone anion, influencing the relative nucleophilicity of N1 and N3. However, steric factors are often the more dominant consideration in directing regioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab and provides a logical workflow for troubleshooting.
Issue 1: Poor Regioselectivity - Obtaining a Mixture of N1 and N3 Isomers
You've run your methylation reaction and the NMR spectrum shows a roughly 1:1 mixture of N1 and N3 products. Your goal is to synthesize a single isomer.
-
To Increase the N1:N3 Ratio (Kinetic Product):
-
Lower the Temperature: Run the reaction at 0 °C or even -78 °C. This reduces the energy available for the reaction to overcome the higher activation barrier to the thermodynamic N3 product and prevents equilibration.[3]
-
Change the Solvent: If you are using DMF or DMSO, switch to a less polar solvent like THF or dioxane. This promotes ion pairing, which can sterically block the N3 position.[4]
-
Change the Base/Counter-ion: If using a potassium or cesium base, switch to a lithium or sodium base (e.g., LiH, NaH). The smaller, harder cations associate more strongly with the pyrimidinone anion, enhancing the steric blockade near N3.
-
-
To Increase the N3:N1 Ratio (Thermodynamic Product):
-
Increase the Temperature: Run the reaction at a higher temperature (e.g., 80-100 °C) to ensure the reaction is reversible and can reach thermodynamic equilibrium.
-
Change the Solvent: If you are in a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO. This will solvate the cation, creating a "naked" anion where the more nucleophilic N3 site is more readily attacked.
-
Use a Protecting Group Strategy: For definitive N3 selectivity, a robust method is to protect the N1 position first. A common strategy is to use a Boc group, which directs subsequent alkylation exclusively to N3. The Boc group can then be removed under mild conditions.[7]
-
Issue 2: Predominant O-Alkylation Product Observed
Your main isolated product is the O-methylated pyrimidine, not the desired N-methylated isomer.
-
Evaluate Your Alkylating Agent: The oxygen atom of the pyrimidinone anion is a "hard" nucleophilic center. If you are using a hard electrophile like dimethyl sulfate or a triflate, you are promoting O-alkylation based on the HSAB principle. Solution: Switch to a softer electrophile like methyl iodide or methyl bromide.[4]
-
Evaluate Your Base and Solvent System: The combination of a "soft" cation like potassium (K+) or cesium (Cs+) in a polar aprotic solvent like DMF creates a dissociated anion where the charge is more localized on the highly electronegative oxygen atom, favoring O-alkylation. Solution: Switch to a "harder" cation like lithium (Li+) or sodium (Na+) and consider a less polar solvent to encourage ion pairing, which favors N-alkylation.
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following table summarizes experimental data from the literature, illustrating how different parameters can be tuned to control the N1 vs. N3 alkylation of pyrimidinone derivatives.
| Pyrimidinone Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N3 Ratio | Other Products | Reference |
| 4-Methoxy-2(1H)-pyrimidinone | (CH₃)₂SO₄ | LiH | Dioxane | Reflux | N1 Selective | - | [4] |
| 4-Methoxy-2(1H)-pyrimidinone | (CH₃)₂SO₄ | LiH | DMF | 20 | 1 : 1 | O-Alkylation | [4] |
| 4-Methoxy-2(1H)-pyrimidinone | (CH₃)₂SO₄ | KH | DMF | 20 | N3 > N1 | O-Alkylation | [4] |
| N1-Substituted Uracil | Various Alkyl Halides | Cs₂CO₃ | MeCN | RT | N3 Selective | - | [8] |
| 3,4-Dihydropyrimidin-2(1H)-one | Various Alkyl Halides | Cs₂CO₃ | DMF | RT | N1 Selective | - | [9] |
| 2-Pyridone Derivative | Various Alkyl Halides | LiH | DMF | 50 | N1 Selective | O-Alkylation | An Efficient Synthesis of the Anti-asthmatic Agent T-440 |
Experimental Protocols
The following are representative, detailed protocols for achieving regioselective N-alkylation. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: N1-Selective Alkylation of Uracil (Kinetic Control)
This protocol is adapted from methods that favor kinetic control to achieve N1-alkylation.[10]
-
Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the uracil derivative (1.0 equiv). Add anhydrous THF (approx. 0.1 M concentration). Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise over 10 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases and the solution becomes homogeneous or a fine suspension.
-
Alkylation: Cool the mixture back down to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated pyrimidinone.
Protocol 2: N3-Selective Alkylation via N1-Boc Protection
This protocol utilizes a protecting group strategy for unambiguous N3-alkylation, adapted from literature procedures.[7]
-
N1-Boc Protection: To a solution of the uracil derivative (1.0 equiv) in a suitable solvent mixture (e.g., pyridine/DMF), add 4-dimethylaminopyridine (DMAP, 0.1 equiv). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC). After work-up (aqueous wash and extraction), the N1-Boc protected intermediate is typically used without further purification.
-
N3-Alkylation: Dissolve the crude N1-Boc protected uracil (1.0 equiv) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 1.5 equiv) followed by the alkylating agent (e.g., methyl iodide, 1.2 equiv). Stir the reaction at room temperature for 4-12 hours until completion (monitor by TLC).
-
Work-up & Deprotection: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. To remove the Boc group, dissolve the crude N1-Boc, N3-alkylated product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours.
-
Final Purification: Concentrate the solution under reduced pressure. The residue can be co-evaporated with toluene to remove residual TFA. Purify the crude product by column chromatography or recrystallization to yield the pure N3-alkylated pyrimidinone.
References
-
Gambacorta, A., Tofani, D., Loreto, A., Moro, P. A., & Bernini, R. (2006). HSAB-Driven Chemoselective N1-Alkylation of Pyrimidine Bases and Their 4-Methoxy- or 4-Acetylamino-Derivatives. Tetrahedron, 62(29), 6848–6854. [Link]
-
Khazaei, A., Zare, A., Parhami, A., & Soltani, N. (2005). Practical synthesis of some novel unsymmetrical 1,3-dialkyl pyrimidine derivatives at room temperature. ResearchGate. [Link]
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18933–18947. [Link]
-
Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
-
Putatunda, S., et al. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. European Journal of Medicinal Chemistry, 54, 223-31. [Link]
-
Wikipedia contributors. (2023). HSAB theory. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2025). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. [Link]
-
Wikipedia contributors. (2023). Steric effects. Wikipedia, The Free Encyclopedia. [Link]
-
An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. (n.d.). J-STAGE. [Link]
-
Chemistry LibreTexts. (2021). Hard and Soft Acids and Bases. [Link]
-
Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Mayr, H., Breugst, M., & Ofial, A. R. (2011). Farewell to the HSAB treatment of ambident reactivity. Angewandte Chemie International Edition, 50(29), 6470-6505. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farewell to the HSAB treatment of ambident reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HSAB theory - Wikipedia [en.wikipedia.org]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Definitive 1H NMR Characterization & Isomer Differentiation Guide
Executive Summary: The Characterization Challenge
In the synthesis of bioactive pyrimidines, 3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a critical intermediate. However, its synthesis—typically via the methylation of 2-thiouracil derivatives—presents a classic regioselectivity challenge. The reaction often yields a mixture of the desired N3-methyl product (the thermodynamic "lactam" form) and the O-methyl impurity (4-methoxy-2-(methylthio)pyrimidine, the kinetic "lactim" ether).
This guide provides a rigorous NMR characterization framework to unambiguously distinguish the target molecule from its regioisomers.[1] By leveraging specific chemical shift diagnostics and coupling constants, researchers can validate structural integrity without relying solely on mass spectrometry, which often fails to distinguish these isomers.
Structural Analysis & Regioisomerism
The core challenge lies in the tautomeric nature of the precursor. Under basic alkylation conditions (e.g., MeI/K₂CO₃), the pyrimidinone ring can be alkylated at the N3 nitrogen or the C4 oxygen.
Mechanistic Causality
-
Target (N-Methyl): Retains the carbonyl (C=O) character, resulting in a "pyrimidinone" core. The ring is not fully aromatic, leading to distinct shielding of the H5 proton.
-
Impurity (O-Methyl): Forms a methoxy group, resulting in a fully aromatic pyrimidine ring. This aromaticity causes a significant downfield shift of ring protons due to the ring current effect.
Visualization: Synthesis & Isomer Pathways
Figure 1: Divergent alkylation pathways. The N3-methyl isomer (Green) is the target, distinct from the O-methyl impurity (Red).
Comparative 1H NMR Analysis
The following data compares the target molecule with its primary isomer and precursor. Data is standardized for CDCl₃ at 400 MHz.
Table 1: Diagnostic Chemical Shifts (δ ppm)
| Proton Environment | Target: N3-Methyl (Pyrimidinone) | Impurity: O-Methyl (Methoxypyrimidine) | Precursor: N-H (Unmethylated) | Diagnostic Insight |
| N3-Me / O-Me | 3.45 – 3.55 (s) | 3.95 – 4.05 (s) | Absent | CRITICAL: O-Me is ~0.5 ppm downfield due to electronegative oxygen. |
| S-Me (C2) | 2.55 – 2.65 (s) | 2.50 – 2.60 (s) | 2.50 – 2.60 (s) | Not diagnostic; similar in all species. |
| H5 (Doublet) | 6.10 – 6.20 | 6.40 – 6.50 | 6.00 – 6.10 | Target H5 is upfield due to lack of full aromaticity (enone-like character). |
| H6 (Doublet) | 7.80 – 7.90 | 8.10 – 8.20 | 7.80 – 7.90 | H6 is deshielded by the adjacent Nitrogen. Aromatic O-isomer is most downfield. |
| Coupling (J) | J ≈ 6.5 – 7.0 Hz | J ≈ 5.0 – 6.0 Hz | J ≈ 6.5 – 7.0 Hz | Pyrimidinones often show slightly larger J values than fully aromatic pyrimidines. |
Expert Insight: The "Shielding" Effect
The most reliable indicator is the Methyl Group shift.
-
N-Methyl (Target): Resonates at ~3.5 ppm . The nitrogen is part of an amide-like system, which is less electron-withdrawing than the oxygen in the ether linkage.
-
O-Methyl (Impurity): Resonates at ~4.0 ppm .[2][3] The oxygen atom exerts a strong inductive effect, descreening the methyl protons significantly.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this standardized acquisition protocol.
Step 1: Sample Preparation[1][4]
-
Solvent: Use CDCl₃ (Chloroform-d) for routine analysis.
-
Note: If solubility is poor, DMSO-d6 is an acceptable alternative. In DMSO, shifts will move slightly downfield, but the relative difference (Δδ) between N-Me and O-Me remains constant (~0.5 ppm).
-
-
Concentration: 5–10 mg of compound in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KI, K₂CO₃) which can cause line broadening.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds .
-
Reasoning: Methyl protons have longer T1 relaxation times. A short D1 can suppress the methyl integral, leading to incorrect integration ratios (e.g., appearing as <3H).
-
-
Scans: 16–32 scans are sufficient for >95% purity samples.
Step 3: Diagnostic Decision Tree
Use the following logic flow to interpret your spectrum immediately after acquisition.
Figure 2: Logic flow for rapid structural assignment based on chemical shift diagnostics.
Advanced Verification (Optional)
If the 1D spectrum is ambiguous (e.g., overlapping solvent peaks), use 2D HMBC (Heteronuclear Multiple Bond Correlation) for definitive proof.
-
Target (N-Me): The N-Methyl protons (~3.5 ppm) will show a correlation to C2 (~160 ppm) and C4 (~160-165 ppm) carbonyl. Crucially, they will NOT correlate to a carbon with chemical shift >165 ppm typical of C-O aromatic carbons.
-
Impurity (O-Me): The O-Methyl protons (~4.0 ppm) will show a strong correlation to the C4 carbon, which will be shifted upfield relative to the carbonyl C4 due to the ether linkage.
References
-
Regioselectivity in Pyrimidine Alkylation
- Title: 2-(Methylthio)pyrimidin-4(3H)-one Product Data & Spectra.
-
Differentiation of N- vs O-Methyl Groups
- Title: How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases.
- Source: N
-
URL:[Link]
- Relevance: Validates the ~0.5 ppm shift difference between N-Me and O-Me groups in heterocyclic systems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Di-tert-butylphenol(96-76-4) 1H NMR spectrum [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mechanism and regioselectivity in methylation of nitronates [CH2NO2]−: resonance vs. inductive effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Definitive Guide: Distinguishing N-Methyl vs. S-Methyl Peaks in Pyrimidinone NMR
Executive Summary
In the development of pyrimidinone-based therapeutics (e.g., kinase inhibitors, antivirals), alkylation regioselectivity is a critical quality attribute. The pyrimidinone scaffold, often derived from 2-thiouracils or hydroxypyrimidines, exhibits tautomeric ambiguity. Alkylation can occur at the Nitrogen (N-alkylation) or the Sulfur/Oxygen (S/O-alkylation) , leading to structural isomers with vastly different pharmacological profiles.
This guide provides a rigorous, data-driven methodology for distinguishing N-methyl from S-methyl isomers using 1D and 2D NMR spectroscopy. It moves beyond basic assignment to provide a self-validating analytical workflow.
Mechanistic Basis: Why Isomers Form
To interpret the NMR data correctly, one must understand the chemical origin of the isomers. The regioselectivity is governed by Hard and Soft Acids and Bases (HSAB) Theory :
-
S-Methylation (Kinetic/Soft Control): The sulfur atom is a "soft" nucleophile. Under neutral or basic conditions with soft electrophiles (e.g., methyl iodide), S-alkylation is often the major product due to better orbital overlap.
-
N-Methylation (Thermodynamic/Hard Control): The nitrogen atom is a "harder" nucleophile. N-alkylation is favored by hard electrophiles or specific directing groups, but often competes with S-alkylation, resulting in difficult-to-separate mixtures.
Comparative Analysis: The NMR Toolkit
A. 1H NMR: The First Line of Defense
The proton chemical shift is the most immediate indicator of regiochemistry. The electronegativity difference between Nitrogen (3.04) and Sulfur (2.[1]58) creates a distinct shielding environment.
| Feature | N-Methyl Isomer | S-Methyl Isomer | Causality |
| Methyl | 3.20 – 3.60 ppm | 2.40 – 2.60 ppm | Nitrogen is more electronegative, causing a downfield shift (deshielding). Sulfur provides a shielding cone, keeping the signal upfield. |
| Multiplicity | Singlet (usually) | Singlet | Both are isolated spin systems unless long-range coupling is resolved. |
| Solvent Effect | Significant | Minimal | N-Me protons are sensitive to H-bonding solvents (DMSO- |
B. 13C NMR: The Definitive Confirmation
Carbon NMR provides two critical data points: the shift of the methyl group itself and the shift of the ipso carbon (the ring carbon attached to the heteroatom).
| Feature | N-Methyl Isomer | S-Methyl Isomer | Diagnostic Value |
| Methyl Carbon ( | 30 – 40 ppm | 12 – 16 ppm | High. This |
| Ipso Carbon (C2) ( | ~175 – 180 ppm (C=S/C=O character) | ~160 – 170 ppm (C-S-Me character) | Medium. S-alkylation aromatizes the pyrimidine ring, shielding the C2 carbon relative to the thione/amide form. |
C. 2D NMR (HMBC): The "Smoking Gun"
When 1D data is ambiguous (e.g., in complex mixtures or novel scaffolds), Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable structural proof by linking the methyl protons to the ring carbons.
-
N-Me Correlation: The methyl protons (
3.4) will show a strong correlation to the Carbonyl (C=O) or Thione (C=S) carbon at 160-180 ppm AND potentially the adjacent CH (C6) if N1 is alkylated. -
S-Me Correlation: The methyl protons (
2.5) will correlate to the C-S carbon (C2). While the carbon shift is similar, the absence of a correlation to a distinct carbonyl (in thiouracil precursors) or the specific shift of the coupled carbon confirms the attachment.
Visualization of Decision Logic
The following diagram outlines the logical workflow for assigning regiochemistry based on the data described above.
Caption: Logical workflow for distinguishing N-Me vs S-Me isomers using sequential NMR experiments.
Standardized Experimental Protocol
To ensure reproducibility and data integrity (Trustworthiness), follow this acquisition protocol.
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for pyrimidinones due to solubility and the ability to stabilize tautomers. -
Concentration: 5–10 mg for 1H; >20 mg for 13C/2D experiments.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
1H NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (qualitative) or 5.0 s (quantitative for ratio determination).
-
Scans (NS): 16.
-
-
13C NMR (Proton Decoupled):
-
Pulse Angle: 45°
-
Relaxation Delay (D1): 2.0 s.
-
Scans (NS): 512 – 1024 (Methyl carbons are high intensity, but quaternary ring carbons require more scans).
-
-
gHMBC (Gradient Selected):
-
Optimization: Set for long-range coupling (
) of 8 Hz. -
Scans: 8 – 16 per increment.
-
Increments: 256 (F1 dimension).
-
Step 3: Data Processing
-
Phasing: Apply automatic phasing followed by manual correction, focusing on the baseline of the methyl peaks.
-
Integration: If a mixture is present, integrate the N-Me and S-Me peaks. The ratio represents the regioselectivity of the reaction.
-
Referencing: Calibrate DMSO-
residual pentet to 2.50 ppm (1H) and 39.5 ppm (13C).
Case Study Data: 2-Thiouracil Alkylation
The following table summarizes literature-validated data for the methylation of 6-methyl-2-thiouracil, a common model system.
| Nucleus | Assignment | S-Methyl Product (2-methylthio-...) | N-Methyl Product (1-methyl-2-thioxo...) |
| 1H | Methyl Group | 2.55 ppm (s) | 3.45 ppm (s) |
| 13C | Methyl Group | 13.5 ppm | 35.2 ppm |
| 13C | C2 (Ring) | 168.4 ppm (C-S) | 178.1 ppm (C=S) |
| 13C | C4 (C=O) | 163.2 ppm | 161.5 ppm |
Note: Data approximates values in DMSO-d6. Shifts may vary by ±0.5 ppm depending on concentration and exact substituents.
References
-
Regioselectivity of Thiouracil Alkylation : Guibbal, F., et al. (2018). "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis." Bioorganic & Medicinal Chemistry Letters, 28(4), 787-792.
-
NMR Assignment of Pyrimidines : Shkurko, O. P., & Mamaev, V. P. (1979). "NMR spectra of pyrimidines. Effect of substituents on the chemical shift." Chemistry of Heterocyclic Compounds.
-
HMBC Methodology : Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
13C Chemical Shifts : "13C NMR Chemical Shift Table," University of Wisconsin-Madison Department of Chemistry.
Sources
Safety Operating Guide
Navigating the Safe Handling of 3H-4-Pyrimidinone, 3-methyl-2-methylthio-: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, sulfur-containing heterocyclic compounds are of significant interest. This guide provides essential safety and logistical information for handling 3H-4-Pyrimidinone, 3-methyl-2-methylthio- . As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on the hazard classifications of structurally related pyrimidine and thiol-containing compounds, 3H-4-Pyrimidinone, 3-methyl-2-methylthio- should be handled as a substance that is potentially:
The presence of the methylthio (-SCH3) group also suggests that this compound may have a strong, unpleasant odor, classifying it as a "stench chemical."[7][8][9] This characteristic necessitates stringent containment measures to prevent olfactory discomfort and potential alarm in the laboratory environment.
Occupational Exposure Bands (OEB): A Framework for Potency
While the specific toxicology of 3H-4-Pyrimidinone, 3-methyl-2-methylthio- is not established, a conservative approach is warranted. For novel compounds with limited toxicological data, it is prudent to handle them within a moderate Occupational Exposure Band (OEB), such as OEB 3 (10-100 μg/m³), which assumes the compound is slightly toxic.[10] This necessitates a protection focus on both the operator through Personal Protective Equipment (PPE) and containment through engineering controls.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the recommended PPE for handling 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Respiratory | Half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters. | Protects against inhalation of aerosols, dust, and volatile organic compounds.[11][12] Ensure proper fit testing and regular cartridge replacement. |
| Eyes & Face | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles.[11][12][13] Standard safety glasses are insufficient. |
| Hands | Double-gloving with nitrile gloves. | The outer glove provides primary protection and can be changed frequently, while the inner glove offers secondary protection in case of a breach. |
| Body | A lab coat, supplemented with a chemically resistant apron or disposable coveralls. | Protects against spills and contamination of personal clothing.[11][12] |
| Feet | Closed-toe, chemically resistant safety shoes. | Protects feet from spills and falling objects.[12][13] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for safe handling. The following workflow diagram illustrates the key stages and corresponding safety measures.
Caption: Experimental workflow for handling 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
-
-
Preparation and Weighing:
-
Experimental Use:
-
When dissolving or reacting the compound, add it slowly to the solvent to avoid splashing.
-
Keep all reaction vessels closed or under a positive pressure of inert gas to contain any volatile byproducts.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is paramount to ensure the safety of all laboratory personnel and to protect the environment.
Waste Segregation:
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats should be collected in a dedicated, labeled hazardous waste container.[7]
-
Liquid Waste: All solutions containing 3H-4-Pyrimidinone, 3-methyl-2-methylthio- should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Decontamination:
Due to the presence of the thiol group, a bleach solution is effective for decontamination.
-
Glassware: Immerse contaminated glassware in a 1:1 solution of household bleach and water for at least 24 hours in a fume hood.[7][14] This will oxidize the thiol group, reducing its odor and reactivity.[8] After soaking, rinse thoroughly with water before washing.
-
Spills: For small spills, absorb the material with an inert absorbent, then decontaminate the area with a bleach solution.[7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[7]
The following decision tree provides a clear guide for waste disposal.
Caption: Decision tree for the disposal of waste contaminated with 3H-4-Pyrimidinone, 3-methyl-2-methylthio-.
Emergency Procedures: Preparedness is Key
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5] |
In all cases of exposure, report the incident to your supervisor and EH&S department. Provide them with as much information as possible about the compound.
By adhering to these guidelines, researchers can confidently and safely handle 3H-4-Pyrimidinone, 3-methyl-2-methylthio-, fostering a secure and productive research environment.
References
-
Department of Chemistry, University of Rochester. How to Work with Thiols-General SOP. [Link]
- Liu Lab, University of California, Berkeley. (2008). Standard Operation Procedure for Disposal of Unknown Thiols.
- University of Minnesota, Department of Chemistry. Stench Chemicals (thiols) SOP.
-
Columbia University, Research. SOP FOR STENCH CHEMICALS. [Link]
- Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds.
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet - Pyrimidine-2-carboxylic acid.
- Key Organics. (2017). Safety Data Sheet - 5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one.
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
BVL. Personal protective equipment when handling plant protection products. [Link]
-
PubChem. 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. [Link]
- TCI Chemicals. (2025). Safety Data Sheet - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- CymitQuimica. (2024). Safety Data Sheet - 2,5-Dichloro-4-(methylthio)pyrimidine.
Sources
- 1. CAS 5751-20-2: 2-(Methylthio)-4(3H)-pyrimidinone [cymitquimica.com]
- 2. 2-(Methylthio)pyrimidin-4(3H)-one | 5751-20-2 [sigmaaldrich.com]
- 3. 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C7H6N2OS | CID 1537065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. epa.gov [epa.gov]
- 14. How To [chem.rochester.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
